Pivaloin

Übersicht

Beschreibung

Pivaloin (also known as pivalic acid or trimethylacetic acid) is an organic compound used in a variety of laboratory experiments and industrial applications. It is a colorless, volatile compound with a strong odor and is considered to be a hazardous material. It is used in a variety of laboratory experiments and industrial applications due to its unique properties.

Wirkmechanismus

Pivaloin acts as a catalyst in the synthesis of polymers by accelerating the reaction rate and increasing the yield of the desired product. It also acts as a stabilizer in the production of emulsions by preventing the coalescence of the oil and water phases. Additionally, pivaloin acts as a solvent in the synthesis of polymers by decreasing the viscosity of the reaction mixture and increasing the solubility of the reactants.

Biochemical and Physiological Effects

Pivaloin is not known to have any direct biochemical or physiological effects. However, it has been shown to have a toxic effect on aquatic organisms, such as fish and shrimp, when present in high concentrations. Additionally, pivaloin can cause skin and eye irritation and is considered to be a hazardous material.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using pivaloin in laboratory experiments include its low cost, ease of synthesis, and its ability to act as a catalyst and solvent in the synthesis of polymers. Additionally, it is non-toxic and does not have any direct biochemical or physiological effects. However, pivaloin is volatile and has a strong odor, which can be a limitation in some laboratory experiments. Additionally, it is considered to be a hazardous material and can be toxic to aquatic organisms in high concentrations.

Zukünftige Richtungen

The future of pivaloin research is promising. Possible future directions include further studies on its toxicity to aquatic organisms, its use as a catalyst and solvent in the synthesis of polymers, and its potential to be used as a stabilizer in the production of emulsions. Additionally, research could be conducted on its potential applications in the manufacture of dyes, fragrances, and pharmaceuticals. Furthermore, research could be conducted on its potential use in the synthesis of other organic compounds.

Wissenschaftliche Forschungsanwendungen

Pivaloin is used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a precursor in the synthesis of pharmaceuticals. It is also used as a stabilizer in the production of emulsions and as a solvent in the synthesis of polymers. Additionally, pivaloin is used in the manufacture of dyes, fragrances, and pharmaceuticals.

Eigenschaften

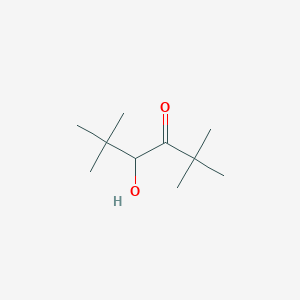

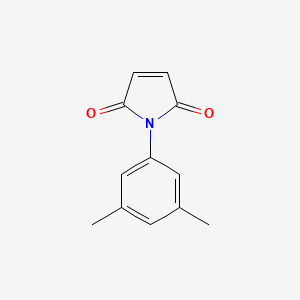

IUPAC Name |

4-hydroxy-2,2,5,5-tetramethylhexan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-9(2,3)7(11)8(12)10(4,5)6/h7,11H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMRDPCUYKKPMFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10277185 | |

| Record name | Pivaloin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10277185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pivaloin | |

CAS RN |

815-66-7 | |

| Record name | 815-66-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407548 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 815-66-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1054 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pivaloin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10277185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIVALOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WUK8846MS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes to pivaloin?

A1: Pivaloin can be synthesized through various methods. Two prominent approaches highlighted in research include:

- From ethyl pivalate: Pivaloin can be prepared by the condensation of two molecules of ethyl pivalate in the presence of sodium, followed by hydrolysis. []

- From dimethyl oxalate: An alternative synthesis utilizes dimethyl oxalate as a starting material. []

Q2: How does the steric bulk of pivaloin influence its reactivity?

A: The presence of bulky tert-butyl groups significantly impacts pivaloin's reactivity. For instance, attempts to synthesize tetra-t-butylpyrazine from pivaloin were unsuccessful due to steric hindrance. [] Similarly, reactions with tert-butyllithium result in a mixture of reduction and addition products, showcasing the influence of steric factors. []

Q3: What interesting reactivity patterns do pivaloin derivatives exhibit in Dimethyl Sulfoxide (DMSO)?

A: Research suggests that mesylate and triflate derivatives of pivaloin undergo rapid cationic rearrangements in DMSO. [, ] The rate of these rearrangements is notably faster in DMSO compared to highly ionizing solvents like trifluoroethanol or trifluoroacetic acid. This behavior highlights the unique influence of DMSO on the reactivity of pivaloin derivatives. []

Q4: What spectroscopic techniques provide insights into the structure of pivaloin and its derivatives?

A: Nuclear Magnetic Resonance (NMR) spectroscopy proves valuable in studying pivaloin and its derivatives. For example, NMR analysis helped assess steric congestion in α,α,β-tri-tert-butylethene, a compound derived from pivaloin, by identifying restricted internal rotations. [] Additionally, mass spectrometry provides structural information and fragmentation patterns for pivaloin-derived pyrazines. []

Q5: Are there any studies on the molecular conformation of pivaloin?

A: While the provided abstracts don't delve into detailed conformational analysis, one study mentions investigating the dipole moments of pivaloin. [] Dipole moment measurements can offer insights into the preferred conformation of a molecule by providing information about the spatial arrangement of polar bonds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tetrazolo[1,5-a]pyridin-8-amine](/img/structure/B1295927.png)

![1-[(4-Methylphenyl)sulfonyl]pyrrolidine](/img/structure/B1295941.png)